molecular formula C22H23N3O4S B297593 N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

货号 B297593
分子量: 425.5 g/mol
InChI 键: RZJNALFFKQFREG-OEAKJJBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as FMISO, is a radiopharmaceutical compound that has been extensively studied for its potential use in medical imaging. FMISO is a nitroimidazole derivative that is selectively taken up by hypoxic cells, making it a valuable tool for imaging hypoxia in various tissues. In

作用机制

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells due to the low oxygen tension in these cells. The nitro group in N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is reduced in hypoxic cells, leading to the formation of a reactive intermediate that binds to macromolecules in the cell. This binding results in the accumulation of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in hypoxic cells, allowing for its detection using PET imaging.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It is rapidly cleared from the body and does not accumulate in non-target tissues. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has also been shown to be stable under physiological conditions, making it a reliable imaging agent.

实验室实验的优点和局限性

One advantage of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its ability to selectively target hypoxic cells, allowing for the detection and monitoring of hypoxia in various tissues. This makes it a valuable tool for studying the pathophysiology of hypoxia in various diseases. However, one limitation of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its short half-life, which limits its use in longitudinal studies.

未来方向

There are several future directions for the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging. One potential application is in the detection and monitoring of hypoxia in cancer, which is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide could also be used to study the pathophysiology of hypoxia in other diseases such as stroke and heart disease. Additionally, the development of new radiopharmaceutical compounds that target other aspects of the hypoxic response could further enhance the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging.

合成方法

The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-oxoethyl-2-furylhydrazine, followed by the addition of 4-methylbenzylamine. The resulting compound is then purified through column chromatography to obtain pure N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

科学研究应用

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential use in medical imaging, particularly in the detection of hypoxia in various tissues. Hypoxia is a condition in which there is a lack of oxygen supply to the tissues, which can occur in various pathological conditions such as cancer, stroke, and heart disease. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells and can be detected using positron emission tomography (PET) imaging, allowing for the non-invasive detection and monitoring of hypoxia in vivo.

属性

产品名称

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

分子式

C22H23N3O4S

分子量

425.5 g/mol

IUPAC 名称

N-[(E)-furan-2-ylmethylideneamino]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H23N3O4S/c1-17-5-9-19(10-6-17)15-25(30(27,28)21-11-7-18(2)8-12-21)16-22(26)24-23-14-20-4-3-13-29-20/h3-14H,15-16H2,1-2H3,(H,24,26)/b23-14+

InChI 键

RZJNALFFKQFREG-OEAKJJBVSA-N

手性 SMILES

CC1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

规范 SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。